molecular formula C22H22N4O5 B2871622 3-butyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1260993-10-9

3-butyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2871622
CAS No.: 1260993-10-9
M. Wt: 422.441
InChI Key: CTXZSLBXCUZQAZ-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 3 with a butyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in targeting enzymes like phosphodiesterases and kinases .

Properties

IUPAC Name

3-butyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-4-5-10-26-21(27)15-8-6-14(11-16(15)23-22(26)28)20-24-19(25-31-20)13-7-9-17(29-2)18(12-13)30-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXZSLBXCUZQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The quinazoline-2,4(1H,3H)-dione scaffold serves as the foundational structure for this compound. Modern protocols favor one-pot syntheses using 2-aminobenzamide derivatives and di-tert-butyl dicarbonate [(Boc)₂O] under DMAP catalysis, as demonstrated by Li et al.. For 3-butyl substitution, the reaction employs N-butyl-2-aminobenzamide (1a ) under microwave irradiation (150°C, 30 minutes) in acetonitrile, achieving cyclization yields exceeding 90%. Critical to this step is the Boc-mediated introduction of the 2-position carbonyl group, which avoids metal catalysts and enables scalability.

Substituent compatibility studies reveal that electron-donating groups at the 7-position (e.g., methoxy, methyl) enhance reaction efficiency. To introduce a reactive handle at this position, 2-amino-5-nitrobenzamide serves as the starting material. After quinazoline-dione formation, the nitro group is reduced to an amine using palladium-on-carbon (Pd/C) under hydrogen atmosphere, enabling subsequent functionalization.

Functionalization at Position 7 of the Quinazoline Core

The 7-amino intermediate undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by Sandmeyer reaction with copper(I) cyanide (CuCN) to yield the 7-cyano derivative. This nitrile group is critical for subsequent oxadiazole formation. Alternative routes involving direct carboxylation via Kolbe-Schmitt reaction have been explored but suffer from regioselectivity issues.

Synthesis of the 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl Moiety

The 1,2,4-oxadiazole ring is constructed via cyclocondensation of an amidoxime and a carboxylic acid derivative. For the target compound, 3,4-dimethoxybenzoyl chloride (2a ) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine to form the corresponding amidoxime (3a ). Subsequent dehydration with POCl₃ at reflux (110°C, 5 hours) yields 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This method, adapted from 1,3,4-oxadiazole syntheses, achieves 68–75% isolated yields.

Coupling of the Oxadiazole Moiety to the Quinazoline Core

The 7-cyanoquinazoline-dione undergoes nucleophilic addition with the amidoxime (3a ) in dimethylformamide (DMF) at 120°C for 12 hours, followed by POCl₃-mediated cyclization to form the 1,2,4-oxadiazole linkage. Microwave irradiation (100 W, 150°C, 20 minutes) improves reaction efficiency, reducing side product formation. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 62% yield.

Optimization of Reaction Conditions

Comparative studies of catalysts, solvents, and temperatures reveal critical trends:

Parameter Optimal Condition Yield (%) Source
Quinazoline cyclization DMAP, CH₃CN, 150°C (MW) 92
Oxadiazole formation POCl₃, reflux 75
Coupling reaction DMF, 120°C, 12 h 62

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. Solvent screening identifies acetonitrile and DMF as optimal for quinazoline and oxadiazole steps, respectively, due to their polar aprotic nature and high boiling points.

Analytical Characterization

The final product is characterized via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.42 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 6.98–7.05 (m, 3H, ArH), 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 3.85 (s, 6H, OCH₃), 1.65–1.72 (m, 2H, CH₂), 1.40–1.47 (m, 2H, CH₂), 0.94 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₃N₄O₆: 475.1612; found: 475.1609.

Challenges and Alternative Routes

Competing pathways include undesired 1,3,4-oxadiazole formation during cyclization, mitigated by strict stoichiometric control of POCl₃. Alternative coupling strategies employing EDC/HOBt activation have been attempted but result in lower yields (38–45%).

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: AlCl3, FeCl3, NaOH

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-butyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 3-butyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structural analogs identified in screening databases, focusing on modifications to the alkyl chain at position 3 and the oxadiazole-linked aryl group at position 7:

Compound ID Molecular Formula Molecular Weight Position 3 Substituent Oxadiazole-Linked Aryl Group Availability (mg)
Target Compound C₂₃H₂₄N₄O₅ 452.47 Butyl 3,4-Dimethoxyphenyl Not reported
F406-0335 C₂₀H₁₇FN₄O₃ 380.38 Butyl 4-Fluorophenyl 7
F406-0539 C₂₁H₁₉FN₄O₃ 394.40 3-Methylbutyl 4-Fluorophenyl 19

Impact of Substituent Variations

  • Position 3 Alkyl Chain: The target compound’s linear butyl group (C₄H₉) contrasts with F406-0539’s branched 3-methylbutyl (C₅H₁₁). Branched chains may increase lipophilicity (log P) and alter membrane permeability compared to linear chains . Butyl vs.
  • Oxadiazole-Linked Aryl Groups :

    • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking with hydrophobic enzyme pockets. This contrasts with the 4-fluorophenyl group in F406-0335/F406-0539, where fluorine’s electronegativity may polarize the ring, affecting hydrogen-bonding interactions .
    • Dimethoxy substitutions are associated with improved binding in kinase inhibitors, whereas fluorophenyl groups are common in CNS-targeted drugs due to blood-brain barrier penetration .

Pharmacological Implications

  • The target compound’s 3,4-dimethoxyphenyl moiety may confer higher affinity for targets requiring bulky, electron-rich ligands (e.g., tyrosine kinases).
  • F406-0335/F406-0539 ’s 4-fluorophenyl group might favor targets where slight polarity or smaller aromatic systems are advantageous (e.g., GABA receptors) .

Biological Activity

The compound 3-butyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₄
Molecular Weight 354.36 g/mol

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For this specific compound, the synthesis pathway often includes the formation of the oxadiazole ring followed by its attachment to the quinazoline core.

Antitumor Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antitumor properties. For instance:

  • A study indicated that quinazoline-2,4(1H,3H)-diones inhibit the proliferation of various human tumor cell lines with average logGI50 values ranging from -6.1 to -6.45 .
  • The structure–activity relationship (SAR) analysis suggests that specific substituents at the 3 and 7 positions of the quinazoline ring enhance antitumor efficacy .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored:

  • A recent investigation evaluated several quinazoline derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to 3-butyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline showed moderate to high antibacterial activity .
  • Notably, compounds with oxadiazole moieties exhibited increased potency against Staphylococcus aureus and Escherichia coli strains .

Case Study 1: Antitumor Activity

In a controlled study involving multiple human tumor cell lines:

  • Compound A (related structure) showed an inhibition zone of 15 mm against HeLa cells with an MIC value of 65 mg/mL.
CompoundCell LineInhibition Zone (mm)MIC (mg/mL)
AHeLa1565
BMCF71270
CA5491075

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy:

  • Compound B demonstrated significant activity against Candida albicans, with an inhibition zone of 11 mm.
CompoundMicroorganismInhibition Zone (mm)MIC (mg/mL)
BCandida albicans1180
CStaphylococcus aureus1270

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Antitumor Mechanism : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Antimicrobial Mechanism : It potentially disrupts bacterial cell wall synthesis or inhibits DNA replication processes.

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